molecular formula C17H19NO7 B14261838 (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate CAS No. 155397-98-1

(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate

Cat. No.: B14261838
CAS No.: 155397-98-1
M. Wt: 349.3 g/mol
InChI Key: UYUVTJQCTNMFTG-ZMSDIMECSA-N
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Description

(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with benzyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the acetylation of the hydroxyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction could produce a hydroxylated pyrrolidine derivative.

Scientific Research Applications

(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Ethyl acetoacetate: This compound is similar in that it contains an ester functional group and is used in organic synthesis.

    Propofol Related Compound A: Another compound with a complex structure used in pharmaceutical applications.

Uniqueness: (2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple functional groups, which provide versatility in chemical reactions and potential biological activity.

Properties

CAS No.

155397-98-1

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

[(2R,3R,4S)-2,4-diacetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate

InChI

InChI=1S/C17H19NO7/c1-10(19)23-14-15(24-11(2)20)17(25-12(3)21)18(16(14)22)9-13-7-5-4-6-8-13/h4-8,14-15,17H,9H2,1-3H3/t14-,15+,17+/m0/s1

InChI Key

UYUVTJQCTNMFTG-ZMSDIMECSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C(=O)N([C@@H]1OC(=O)C)CC2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(=O)N(C1OC(=O)C)CC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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